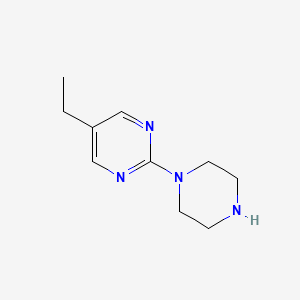

5-Ethyl-2-(piperazin-1-yl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16N4 |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

5-ethyl-2-piperazin-1-ylpyrimidine |

InChI |

InChI=1S/C10H16N4/c1-2-9-7-12-10(13-8-9)14-5-3-11-4-6-14/h7-8,11H,2-6H2,1H3 |

InChI Key |

JNKIAPCJQSFACR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(N=C1)N2CCNCC2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 5 Ethyl 2 Piperazin 1 Yl Pyrimidine Analogues

Rational Design Principles for Structural Modifications

The rational design of new analogues is guided by established medicinal chemistry principles, including isosteric and bioisosteric replacements, conformational analysis, and the study of known ligand-protein interactions for related compounds. The primary areas for structural modification on the 5-Ethyl-2-(piperazin-1-yl)pyrimidine core include the pyrimidine (B1678525) ring, the piperazine (B1678402) moiety, and the linker region, if applicable.

The pyrimidine ring is a crucial pharmacophoric element, and its substitution pattern significantly influences biological activity. nih.gov Modifications at the C-4, C-5, and C-6 positions are explored to probe the steric, electronic, and hydrogen-bonding requirements of the target protein.

C-4 and C-6 Positions: Introduction of various substituents at the C-4 and C-6 positions can modulate the molecule's interaction with its biological target. For instance, in a study on 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) derivatives, the substitution pattern on the pyrimidine ring was found to be critical for their inhibitory activity against inflammatory caspases. While direct studies on 5-Ethyl-2-(piperazin-1-yl)pyrimidine are limited, the general principle of varying substituents such as small alkyl groups, halogens, or hydrogen bond donors/acceptors at these positions is a standard strategy to explore the SAR.

C-5 Position: The ethyl group at the C-5 position is a key feature. Modifications at this position can provide insights into the size and nature of the binding pocket. Analogues with different alkyl chains (e.g., methyl, propyl), cyclic groups, or functional groups could be synthesized to determine the optimal substituent for biological activity.

The piperazine ring is a common motif in bioactive compounds, often contributing to improved pharmacokinetic properties and providing a versatile point for derivatization. nih.gov The secondary amine of the piperazine ring is readily amenable to chemical modification, allowing for the introduction of a wide array of substituents to explore the SAR.

Investigations into various classes of piperazine-containing compounds have consistently shown that the nature of the substituent on the distal nitrogen atom is a major determinant of biological activity. nih.gov For example, in a series of chalcone-dithiocarbamate hybrids, the substituents on the piperazine unit were found to be important for their inhibitory activity. nih.gov Similarly, for a series of 4-amino-2H-benzo[h]chromen-2-one analogs, SAR results indicated that the 4-position substituent of the piperazine ring had a significant impact on inhibitory activity. nih.gov

Common modifications include the introduction of:

Aryl and Heteroaryl Rings: These groups can engage in pi-stacking or other non-covalent interactions within the target's binding site.

Alkyl Chains: Varying the length and branching of alkyl substituents can probe hydrophobic pockets.

Functional Groups: Introduction of groups capable of hydrogen bonding (e.g., hydroxyl, amide) or charged interactions (e.g., amine, carboxylic acid) can enhance binding affinity and selectivity.

While 5-Ethyl-2-(piperazin-1-yl)pyrimidine itself does not have a distinct linker, in many bioactive piperazinyl-pyrimidine derivatives, a linker connects the piperazine ring to another pharmacophoric element. The nature and length of this linker can be critical for orienting the key functional groups correctly within the binding site. Common linker strategies include alkyl chains, ether linkages, or more rigid cyclic structures. Bioisosteric replacement of the linker is a common strategy to fine-tune the molecule's conformational properties. nih.gov

Synthesis of Key 5-Ethyl-2-(piperazin-1-yl)pyrimidine Derivatives for SAR Studies

The synthesis of derivatives of 5-Ethyl-2-(piperazin-1-yl)pyrimidine for SAR studies generally involves multi-step sequences. A common synthetic approach would start with a suitably substituted pyrimidine precursor, followed by the introduction of the piperazine moiety.

A plausible synthetic route could involve the reaction of a 2-chloro-5-ethylpyrimidine (B53079) with piperazine. The resulting 5-Ethyl-2-(piperazin-1-yl)pyrimidine can then be further functionalized at the distal nitrogen of the piperazine ring through various reactions such as N-alkylation, N-arylation, or amide bond formation.

For modifications on the pyrimidine ring itself, the synthesis would start with a differently substituted pyrimidine precursor. For instance, to introduce substituents at the C-4 or C-6 position, a 2,4-dichloro- or 2,6-dichloro-5-ethylpyrimidine could be used as a starting material, allowing for sequential and regioselective substitution reactions.

Methodologies for SAR Elucidation and Data Analysis

The elucidation of SAR involves a combination of experimental biological testing and computational analysis.

Biological Assays: The synthesized analogues are tested in relevant in vitro and/or in vivo biological assays to determine their activity. This data forms the basis of the SAR.

Computational Modeling: In the absence of an experimental 3D structure of the target protein, computational methods such as pharmacophore modeling can be employed. A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. For the structurally related 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity, a pharmacophore model consisting of 11 features was designed to characterize the binding of these ligands to their hypothetical receptor. nih.gov Such models can be used to predict the activity of new, untested analogues and to guide the design of future compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. This can help in understanding which physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) are most important for activity.

Identification of Key Pharmacophoric Elements and Their Influence on Biological Activity

Through systematic SAR studies, the key pharmacophoric elements of the 5-Ethyl-2-(piperazin-1-yl)pyrimidine scaffold can be identified. These are the specific features of the molecule that are essential for its interaction with the biological target.

Based on studies of related pyrimidine-piperazine compounds, several key pharmacophoric elements can be hypothesized:

The Ethyl Group at C-5: This group likely occupies a specific hydrophobic pocket in the target protein. The size and shape of this pocket would determine the optimal substituent at this position.

The Piperazine Moiety: The basic nitrogen of the piperazine ring can form a salt bridge or a hydrogen bond with the target. The piperazine ring itself acts as a scaffold, and its conformation can be important for activity.

The Substituent on the Distal Piperazine Nitrogen: This is often a key interaction point with the target protein. The nature of this substituent can dramatically influence potency and selectivity. For instance, in a series of urea-based inhibitors, a 5-benzyl-substituted piperazine was found to be a favorable secondary pharmacophore. nih.gov

The following table summarizes hypothetical SAR data based on general principles observed in related compound series.

| Compound | Modification | Hypothetical Biological Activity |

| Parent | 5-Ethyl-2-(piperazin-1-yl)pyrimidine | Baseline |

| Analogue 1 | C-4 Methyl substitution on pyrimidine | Potentially altered selectivity |

| Analogue 2 | C-6 Chloro substitution on pyrimidine | May increase potency through halogen bonding |

| Analogue 3 | N'-Phenyl substitution on piperazine | Potential for pi-stacking interactions, increased potency |

| Analogue 4 | N'-(2-hydroxyethyl) substitution on piperazine | Potential for hydrogen bonding, improved solubility |

| Analogue 5 | C-5 Propyl substitution on pyrimidine | May increase or decrease activity depending on pocket size |

This systematic approach to SAR allows for the iterative optimization of the lead compound, ultimately leading to the identification of a clinical candidate with a superior therapeutic profile.

Preclinical Pharmacological Evaluation of 5 Ethyl 2 Piperazin 1 Yl Pyrimidine

In Vitro Biological Screening Assays

Information regarding the in vitro biological activity of 5-Ethyl-2-(piperazin-1-yl)pyrimidine is not documented in publicly accessible research. While studies exist for structurally related compounds, the strict focus on this specific molecule reveals a gap in the literature.

Target Identification and Validation Strategies

There are no published studies identifying or validating specific biological targets for 5-Ethyl-2-(piperazin-1-yl)pyrimidine. Target identification is a foundational step in drug discovery, often involving techniques such as affinity chromatography, expression cloning, or computational target prediction. Without such studies, the molecular basis for any potential therapeutic activity of this compound remains unknown.

Receptor Binding Affinity and Selectivity Profiling (e.g., GPCRs, Kinases)

No data is available on the receptor binding affinity and selectivity profile of 5-Ethyl-2-(piperazin-1-yl)pyrimidine. While related pyrimidine-piperazine derivatives have been evaluated for their activity on various receptors, including adenosine (B11128) and dopamine (B1211576) receptors, this information cannot be extrapolated to the title compound due to the principles of structure-activity relationships, where minor structural changes can lead to significant differences in biological activity.

Enzyme Inhibition Kinetics and Mechanism

Scientific literature lacks any information on the enzyme inhibition properties of 5-Ethyl-2-(piperazin-1-yl)pyrimidine. Studies on similar chemical structures have explored their potential as inhibitors of enzymes like caspases or α-glucosidase, but no such kinetic or mechanistic studies have been conducted for this specific molecule.

Cell-Based Functional Assays (e.g., cell proliferation, signaling pathway modulation)

There is no published research detailing the effects of 5-Ethyl-2-(piperazin-1-yl)pyrimidine in cell-based functional assays. Such assays are critical for understanding a compound's biological effects in a cellular context, including its impact on cell viability, proliferation, or specific signaling pathways. The absence of this data means its cellular activity profile has not been characterized.

In Vivo Efficacy Studies in Relevant Animal Models

Consistent with the lack of in vitro data, no in vivo efficacy studies for 5-Ethyl-2-(piperazin-1-yl)pyrimidine in any animal models have been reported.

Selection and Justification of Disease Models

As there are no in vivo studies, no disease models have been selected or justified for evaluating the efficacy of 5-Ethyl-2-(piperazin-1-yl)pyrimidine. The choice of an appropriate animal model is contingent on the compound's identified biological target and in vitro activity, information which is currently unavailable.

Experimental Design for Preclinical Efficacy Studies (e.g., route of administration, duration)

The preclinical evaluation of a novel compound like 5-Ethyl-2-(piperazin-1-yl)pyrimidine would involve a series of meticulously designed in vivo studies to determine its potential therapeutic efficacy. The design of these studies is critical for obtaining reliable and translatable data.

Animal Models: The choice of animal model is contingent on the therapeutic target. For instance, if the compound is hypothesized to have anxiolytic properties, rodent models such as the Vogel punished drinking task would be appropriate. caymanchem.com For neurodegenerative conditions like Parkinson's disease, models such as 6-hydroxydopamine (6-OHDA) lesioned rats might be employed to assess motor function improvement. mdpi.com

Route of Administration: The route of administration is selected based on the physicochemical properties of the compound and its intended clinical use. Oral gavage is a common route for preclinical studies due to its convenience and clinical relevance. Intravenous administration may also be used to determine bioavailability and for acute effect studies. The formulation of the compound, for example, in a vehicle like 20% solutol:ethanol (B145695) (1:1)/80% dextrose (5%), is a critical detail in the experimental design.

Duration of Study: The duration of preclinical efficacy studies can vary significantly. Acute studies may involve a single dose administration with behavioral or physiological assessments conducted over a few hours. Chronic studies, on the other hand, could span several weeks to months to evaluate the long-term efficacy and potential for tolerance development. For example, a study investigating antidepressant-like effects might involve daily administration for 14 to 21 days before behavioral testing. mdpi.com

A representative experimental design might involve:

Subjects: Male Wistar rats (250-300g)

Groups: Vehicle control, and multiple dose groups of 5-Ethyl-2-(piperazin-1-yl)pyrimidine.

Administration: Daily oral gavage for 21 days.

Efficacy Readouts: Behavioral tests such as the forced swim test or tail suspension test conducted on the final day of treatment. mdpi.com

Evaluation of Preclinical Dose-Response Relationships and Efficacy Readouts in Animal Models

Establishing a clear dose-response relationship is a cornerstone of preclinical efficacy evaluation. This involves testing a range of doses to identify the minimal effective dose and the dose at which maximal efficacy is achieved.

Dose Selection: Dose ranges are typically determined from initial tolerability studies. For a novel pyrimidine (B1678525) derivative, doses might range from 1 mg/kg to 100 mg/kg, administered orally. creative-proteomics.com

Efficacy Readouts: The specific readouts are directly linked to the hypothesized therapeutic effect. For a compound with potential activity against a specific enzyme, biochemical assays on tissue samples post-mortem would be relevant. In the context of central nervous system disorders, behavioral tests are paramount. For example, in a study of anxiolytic-like activity, an increase in drinking behavior in the Vogel punished drinking task would be a key efficacy readout. caymanchem.com

Data Analysis: The data from these studies are typically analyzed using statistical methods such as ANOVA followed by post-hoc tests to compare the effects of different doses to the vehicle control. The results are often presented in dose-response curves.

| Dose (mg/kg) | Immobility Time (seconds) in Forced Swim Test (Mean ± SEM) |

| Vehicle | 180 ± 15 |

| 1 | 165 ± 12 |

| 10 | 120 ± 10 |

| 30 | 95 ± 8 |

| 100 | 90 ± 9 |

This is a hypothetical data table for illustrative purposes.

Mechanism of Action Elucidation

Understanding the mechanism of action is crucial for the rational development of a new therapeutic agent. This involves identifying the molecular target and the subsequent biochemical and physiological effects.

Biochemical Pathway Analysis and Downstream Effects

The pyrimidine scaffold is a core component of nucleic acids, and its metabolism is fundamental to cell proliferation. creative-proteomics.comresearchgate.net Therefore, a key area of investigation for a novel pyrimidine derivative would be its effect on the pyrimidine biosynthesis pathway.

Pathway Analysis: The de novo synthesis of pyrimidines involves a series of enzymatic steps, starting with the formation of carbamoyl (B1232498) phosphate (B84403). davuniversity.org A compound like 5-Ethyl-2-(piperazin-1-yl)pyrimidine could potentially modulate the activity of key enzymes in this pathway, such as carbamoyl phosphate synthetase II (CPS II) or dihydroorotate (B8406146) dehydrogenase (DHODH). creative-proteomics.com Techniques like metabolic flux analysis using stable isotope tracing could be employed to track the flow of metabolites through the pathway in the presence of the compound.

Downstream Effects: Inhibition or modulation of the pyrimidine synthesis pathway would have significant downstream effects, particularly on DNA and RNA synthesis. researchgate.net This could be particularly relevant in the context of oncology, where targeting nucleotide metabolism is a validated therapeutic strategy. creative-proteomics.com For instance, if the compound inhibits a key enzyme, it could lead to a depletion of the nucleotide pool, thereby arresting cell proliferation.

Molecular Interactions and Binding Modes at the Target Site

Elucidating the molecular interactions between 5-Ethyl-2-(piperazin-1-yl)pyrimidine and its target protein is essential for understanding its mechanism of action and for guiding further lead optimization.

Target Identification: The piperazine (B1678402) moiety is a common pharmacophore in many centrally acting agents. For example, 2-(1-Piperazinyl)pyrimidine is known to be an antagonist of α2-adrenergic receptors. caymanchem.com It is plausible that 5-Ethyl-2-(piperazin-1-yl)pyrimidine could interact with similar G-protein coupled receptors or other targets within the central nervous system.

Binding Studies: Radioligand binding assays would be a primary method to determine the affinity of the compound for a panel of receptors and enzymes. For instance, if the compound is hypothesized to be an adenosine receptor antagonist, its ability to displace a radiolabeled ligand from A1 and A2A adenosine receptors would be quantified. mdpi.com

Pharmacokinetic and Pharmacodynamic Pk/pd Characterization in Preclinical Models

In Vitro ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity Prediction)

In vitro ADMET assays are crucial for the early assessment of a drug candidate's viability. These tests provide preliminary data on how the compound is likely to be absorbed, distributed throughout the body, metabolized, and excreted.

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. Assays using liver microsomes or hepatocytes are standard methods for evaluating this parameter. For a series of piperazin-1-ylpyridazine derivatives, which share structural similarities with 5-Ethyl-2-(piperazin-1-yl)pyrimidine, rapid metabolism was observed in mouse and human liver microsomes, with initial half-lives around 2-3 minutes. nih.gov However, structural modifications were able to improve the in vitro microsomal half-life by more than 50-fold, indicating that the metabolic fate is highly dependent on the specific substitution pattern. nih.gov Studies on other arylpiperazine derivatives have also highlighted metabolic stability as a critical factor to optimize during drug development. nih.gov

Table 1: Representative Microsomal Stability Data for Structurally Related Piperazine (B1678402) Derivatives (Note: Data for the specific compound 5-Ethyl-2-(piperazin-1-yl)pyrimidine is not publicly available. The following table is illustrative of typical data obtained for similar compounds.)

| Compound Analogue | Species | Microsomal Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Piperazin-1-ylpyridazine Analogue 1 | Human | 3 | High |

This table is for illustrative purposes and does not represent data for 5-Ethyl-2-(piperazin-1-yl)pyrimidine.

The permeability of a compound across biological membranes, such as the intestinal epithelium, is a critical factor for its oral absorption. The Caco-2 cell permeability assay is a widely used in vitro model for this purpose. nih.govnih.govspringernature.com For various drug candidates, Caco-2 permeability values (Papp) are determined to classify them as having low, moderate, or high absorption potential. researchgate.net For instance, compounds with Papp values between 1 to 5 × 10⁻⁶ cm/s are often considered to have good permeability. researchgate.net In silico predictions for a range of 2-aminothiazol-4(5H)-one derivatives indicated high Caco-2 permeability and excellent intestinal absorption probability (90-95%). mdpi.com

Table 2: Caco-2 Permeability Classification (General classification, not specific to 5-Ethyl-2-(piperazin-1-yl)pyrimidine)

| Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification | Predicted Absorption |

|---|---|---|

| < 1.0 | Low | Poor |

| 1.0 - 10.0 | Moderate | Moderate to Good |

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, influences its distribution and availability to act on its target and to be metabolized and excreted. nih.gov High plasma protein binding can reduce the free concentration of a drug, potentially affecting its efficacy and pharmacokinetic profile. nih.gov Equilibrium dialysis and ultrafiltration are common methods to determine the unbound fraction (fu) of a drug in plasma. nih.gov For example, the γ-secretase inhibitor RO4929097 was found to be extensively bound (>97%) in human plasma. nih.gov

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. biomolther.org Inhibition or induction of these enzymes can lead to drug-drug interactions. Piperazine-containing compounds have been shown to interact with CYP enzymes. For instance, 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712), a structurally related compound, was identified as a mechanism-based inactivator of both CYP3A4 and CYP2D6. nih.govnih.govresearchgate.net Such inactivation is time- and concentration-dependent and can have significant clinical implications. nih.govnih.gov Another related compound, 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP), also demonstrated mechanism-based inactivation of CYP2D6. acs.org

Table 3: CYP450 Inhibition Profile of a Structurally Related Compound (SCH 66712)

| CYP Isoform | Type of Inhibition | Key Parameters |

|---|---|---|

| CYP3A4 | Mechanism-Based | Kᵢ = 42.9 µM |

This table presents data for a structurally related compound and not 5-Ethyl-2-(piperazin-1-yl)pyrimidine.

In Vivo Pharmacokinetic Characterization in Animal Models

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate in a living system.

Oral bioavailability is a key parameter that determines the fraction of an orally administered drug that reaches systemic circulation. A pharmacokinetic study of 1-(2-pyrimidinyl)-piperazine (1-PP), a major metabolite of buspirone (B1668070) and structurally very similar to 5-Ethyl-2-(piperazin-1-yl)pyrimidine (lacking the 5-ethyl group), was conducted in rats. nih.gov Following intravenous administration, 1-PP showed a clearance of 8.2 ml/min and a terminal elimination half-life of 79 minutes. nih.gov While this provides valuable insight, the addition of the ethyl group would likely alter the lipophilicity and metabolic profile, thus affecting the oral bioavailability and absorption kinetics. For another compound with a 5-ethylpyrimidine (B1285229) moiety, 5-ethyl-2'-deoxyuridine, an oral bioavailability of 49% was reported in mice. nih.gov However, the significant structural differences beyond the ethyl-pyrimidine group limit direct comparison.

Table 4: Pharmacokinetic Parameters of a Structurally Similar Compound (1-(2-pyrimidinyl)-piperazine) in Rats (IV Administration)

| Parameter | Value | Unit |

|---|---|---|

| Clearance | 8.2 | ml/min |

This table presents data for a structurally similar compound and not 5-Ethyl-2-(piperazin-1-yl)pyrimidine.

Tissue Distribution and Clearance in Animal Models

Comprehensive searches of scientific literature and preclinical databases did not yield specific data regarding the tissue distribution and clearance rates of 5-Ethyl-2-(piperazin-1-yl)pyrimidine in any animal models. While studies on structurally related molecules containing piperazine and pyrimidine (B1678525) moieties exist, the unique pharmacokinetic profile of this specific compound, including its volume of distribution, tissue penetration, and mechanisms of clearance (e.g., hepatic, renal), has not been publicly documented. Therefore, no data tables on tissue concentration or clearance parameters can be provided.

Metabolite Identification and Metabolic Pathways in Animal Models

There is currently no available information detailing the metabolite identification or the specific metabolic pathways for 5-Ethyl-2-(piperazin-1-yl)pyrimidine in preclinical animal models. Studies that would typically involve in vitro assays with liver microsomes or in vivo analysis of biological matrices to identify products of Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism have not been published for this compound. Consequently, a description of its metabolic fate and a table of potential metabolites cannot be generated.

Excretion Profiles in Animal Models

Specific details on the excretion profiles of 5-Ethyl-2-(piperazin-1-yl)pyrimidine in animal models are not available in the current body of scientific literature. Information regarding the primary routes of elimination—such as through urine or feces—and the proportion of the parent compound excreted unchanged versus as metabolites has not been reported.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Models

The identification and validation of pharmacodynamic biomarkers for 5-Ethyl-2-(piperazin-1-yl)pyrimidine in preclinical models have not been described in available research. Such studies would be essential to establish a measurable indicator of the compound's biological activity in relation to its mechanism of action. However, without published data, no information can be provided on potential biomarkers that correlate with the pharmacological effects of this specific compound.

Computational Chemistry and Chemoinformatics in the Discovery and Optimization of 5 Ethyl 2 Piperazin 1 Yl Pyrimidine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Ethyl-2-(piperazin-1-yl)pyrimidine, docking studies are crucial for elucidating its binding mode within the active site of a biological target, such as a protein kinase or receptor.

The process involves preparing a 3D structure of the target protein and the ligand (5-Ethyl-2-(piperazin-1-yl)pyrimidine). Using sophisticated algorithms, the ligand is placed into the binding site in various conformations and orientations. Each of these "poses" is scored based on a function that estimates the binding affinity, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Studies on structurally related pyrimidine (B1678525) and piperazine (B1678402) derivatives have successfully used molecular docking to understand their mechanism of action. mdpi.commdpi.com For instance, docking simulations of pyrimidine-based compounds have revealed key hydrogen bond interactions between the pyrimidine nitrogen atoms and amino acid residues like arginine or asparagine within a target's active site. nih.gov Similarly, the piperazine moiety is often observed engaging in hydrophobic or ionic interactions that anchor the ligand within the binding pocket. mdpi.comsemanticscholar.org For 5-Ethyl-2-(piperazin-1-yl)pyrimidine, docking would aim to identify which amino acids it interacts with, providing a structural hypothesis for its activity and a roadmap for designing more potent derivatives.

Table 1: Potential Molecular Docking Interactions for 5-Ethyl-2-(piperazin-1-yl)pyrimidine

| Moiety of Ligand | Potential Interacting Residues (Example) | Type of Interaction |

|---|---|---|

| Pyrimidine Ring Nitrogens | Arginine (Arg), Asparagine (Asn) | Hydrogen Bonding |

| Ethyl Group | Leucine (Leu), Valine (Val) | Hydrophobic Interaction |

| Piperazine Ring | Aspartic Acid (Asp), Glutamic Acid (Glu) | Ionic/Hydrogen Bonding |

| Aromatic System (Pyrimidine) | Phenylalanine (Phe), Tyrosine (Tyr) | Pi-Pi Stacking |

Molecular Dynamics Simulations for Binding Conformation and Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. mdpi.com Following a promising docking result for 5-Ethyl-2-(piperazin-1-yl)pyrimidine, an MD simulation would be performed to validate the binding pose and understand the conformational changes of both the ligand and the protein.

In an MD simulation, the docked complex is placed in a simulated physiological environment (typically a box of water molecules and ions). The forces between all atoms are calculated, and Newton's laws of motion are applied to predict their movements over a specific period, often nanoseconds to microseconds. mdpi.com Key metrics are analyzed to determine stability:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests a stable binding complex. polyu.edu.hk

Root Mean Square Fluctuation (RMSF): This identifies which parts of the protein are flexible and which are stable. High fluctuations in the binding site residues might indicate an unstable interaction with the ligand. polyu.edu.hk

MD simulations on related heterocyclic compounds have been used to confirm the stability of predicted binding modes and to observe the persistence of key interactions, such as hydrogen bonds, throughout the simulation. researchgate.netnih.gov This provides a higher level of confidence that the computationally predicted binding mode is representative of the actual biological interaction.

In Silico ADMET Prediction and Druglikeness Profiling

A critical aspect of drug development is ensuring that a compound has favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools can predict these properties for 5-Ethyl-2-(piperazin-1-yl)pyrimidine before it is synthesized, saving significant resources.

Druglikeness is often initially assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Compounds that adhere to these rules are more likely to have good oral bioavailability. Various computational models, many based on large datasets of experimental results, can predict a wide range of ADMET properties. researchgate.netresearchgate.net

For 5-Ethyl-2-(piperazin-1-yl)pyrimidine, these tools would predict its solubility, permeability across biological membranes (like the gut wall and blood-brain barrier), potential for being a substrate or inhibitor of cytochrome P450 enzymes (critical for metabolism), and potential toxicities such as hepatotoxicity or cardiotoxicity (e.g., hERG inhibition). mdpi.comnih.gov

Table 2: Hypothetical In Silico ADMET Profile for 5-Ethyl-2-(piperazin-1-yl)pyrimidine

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | ~192 g/mol | Favorable (Lipinski's Rule: <500) |

| logP (Lipophilicity) | 1.5 - 2.5 | Good balance for solubility and permeability |

| Hydrogen Bond Donors | 1 | Favorable (Lipinski's Rule: <5) |

| Hydrogen Bond Acceptors | 4 | Favorable (Lipinski's Rule: <10) |

| Aqueous Solubility | Moderate to High | Favorable for absorption |

| Blood-Brain Barrier Permeability | Low to Moderate | May or may not be desired, depending on target |

| CYP450 Inhibition | Predicted as non-inhibitor | Low risk of drug-drug interactions |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To develop a QSAR model for 5-Ethyl-2-(piperazin-1-yl)pyrimidine, a dataset of its analogues with varying substituents and their corresponding measured biological activities (e.g., IC50 values) would be required.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Describing charge distribution and orbital energies.

Physicochemical descriptors: Such as logP and molar refractivity.

Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed activity. mdpi.commdpi.com A robust QSAR model can be used to predict the activity of new, unsynthesized analogues of 5-Ethyl-2-(piperazin-1-yl)pyrimidine, allowing chemists to prioritize the synthesis of compounds predicted to be most potent.

Virtual Screening and Scaffold Hopping for Novel Analogues

Computational techniques are instrumental in identifying novel chemical matter. If 5-Ethyl-2-(piperazin-1-yl)pyrimidine is identified as a hit, virtual screening and scaffold hopping can be employed to find new, potentially improved analogues.

Virtual Screening involves the high-throughput docking of large compound libraries (containing millions of commercially available or virtual compounds) against the biological target of interest. nih.gov The top-scoring compounds, which are predicted to bind favorably, are then selected for experimental testing. This approach can identify compounds with completely different chemical structures that fit the same binding site.

Scaffold Hopping is a more targeted strategy that aims to find new molecular cores (scaffolds) that maintain the same 3D arrangement of key interacting functional groups as the original hit molecule. nih.gov For 5-Ethyl-2-(piperazin-1-yl)pyrimidine, a scaffold hopping algorithm would search for different heterocyclic systems to replace the pyrimidine core while preserving the spatial orientation of the ethyl and piperazine substituents. This can lead to the discovery of novel chemotypes with improved properties, such as better synthetic accessibility or intellectual property potential. dundee.ac.uk

Cheminformatics Tools for Compound Library Design and Analysis

Cheminformatics provides the software tools and databases essential for managing and analyzing the large volumes of data generated in a drug discovery project centered around a lead compound like 5-Ethyl-2-(piperazin-1-yl)pyrimidine. These tools are critical for the rational design of compound libraries for synthesis and testing. nih.gov

Key applications include:

Library Enumeration: Automatically generating a virtual library of analogues by systematically modifying the 5-Ethyl-2-(piperazin-1-yl)pyrimidine scaffold with a predefined set of chemical building blocks.

Property Calculation: Calculating the ADMET and physicochemical properties for the entire virtual library to filter out compounds with predicted liabilities.

Diversity Analysis: Ensuring that a selected set of compounds for synthesis is chemically diverse, covering a wide range of properties and maximizing the information gained from testing. nih.gov

Data Visualization: Analyzing structure-activity relationships (SAR) from experimental data to guide the next round of compound design.

Commercial and open-source software platforms, along with chemical databases like ChemDiv and ZINC, are routinely used for these tasks, forming the backbone of computational drug design efforts. chemdiv.com

Future Directions and Preclinical Translational Perspectives for 5 Ethyl 2 Piperazin 1 Yl Pyrimidine

Lead Optimization Strategies

Lead optimization is a crucial phase in drug discovery that aims to enhance the desirable properties of a lead compound to produce a preclinical candidate. For 5-Ethyl-2-(piperazin-1-yl)pyrimidine and its analogues, a multifaceted approach to lead optimization is essential to improve efficacy, selectivity, and pharmacokinetic profiles.

An extensive structure-activity relationship (SAR) study is the cornerstone of lead optimization. This involves the systematic modification of the chemical structure of the lead compound to understand how these changes affect its biological activity. For piperazinyl-pyrimidine analogues, SAR studies have focused on alterations to the pyrimidine (B1678525) core, the piperazine (B1678402) ring, and the ethyl group to identify key chemical features that drive potent inhibition of their biological targets.

Scaffold hopping is another valuable strategy, where the core structure of the lead compound is replaced with a different but functionally equivalent scaffold. This can lead to the discovery of novel chemical series with improved properties, such as enhanced potency or better intellectual property positioning.

A thorough investigation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead compound and its analogues is critical. Preclinical ADMET studies for piperazinyl-pyrimidine analogues have included assessments of aqueous solubility, lipophilicity, and metabolic stability in human liver microsomes. These studies help to identify and mitigate potential liabilities that could lead to failure in later stages of development.

Table 1: Key Parameters in the Lead Optimization of Piperazinyl-Pyrimidine Analogues

| Parameter | Description | Importance in Lead Optimization |

| Potency | The concentration of the compound required to produce a specific biological effect. | A primary goal of lead optimization is to increase potency to achieve the desired therapeutic effect at a lower concentration. |

| Selectivity | The ability of the compound to interact with its intended target over other biological targets. | High selectivity is crucial to minimize off-target effects and potential toxicity. |

| Solubility | The ability of the compound to dissolve in a solvent, typically aqueous solutions in a biological context. | Adequate solubility is essential for absorption and distribution in the body. |

| Metabolic Stability | The resistance of the compound to being broken down by metabolic enzymes. | Higher metabolic stability can lead to a longer duration of action and improved pharmacokinetic profile. |

| Permeability | The ability of the compound to pass through biological membranes. | Good permeability is necessary for oral absorption and distribution to the site of action. |

Potential for Combination Therapies in Preclinical Settings

The complexity of many diseases, particularly viral infections and cancer, often necessitates therapeutic approaches that target multiple pathways simultaneously. Combination therapies, where two or more drugs are used together, can offer several advantages over monotherapy, including synergistic efficacy, reduced risk of drug resistance, and potentially lower doses of individual agents. For 5-Ethyl-2-(piperazin-1-yl)pyrimidine, preclinical investigations into combination therapies could significantly enhance its therapeutic potential.

A promising strategy for antiviral agents is the combination of a direct-acting antiviral with a host-targeting agent. For instance, preclinical studies have shown that combining pyrimidine biosynthesis inhibitors with antiviral nucleoside analogs can synergistically inhibit the replication of viruses like SARS-CoV-2. nih.govnih.govnews-medical.net This approach limits the availability of essential building blocks for viral replication while directly targeting the viral machinery. Given that 5-Ethyl-2-(piperazin-1-yl)pyrimidine may act as a direct-acting antiviral, exploring its combination with inhibitors of host pyrimidine biosynthesis in preclinical models of viral infection is a logical next step.

In the context of oncology, pyrimidine-based compounds have been investigated in combination with other anticancer agents. For example, inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, can sensitize cancer cells to conventional chemotherapy. Preclinical studies could explore the combination of 5-Ethyl-2-(piperazin-1-yl)pyrimidine with established chemotherapeutic agents or targeted therapies in relevant cancer cell lines and animal models.

Another avenue for combination therapy is the use of immunomodulatory agents. Some adenosine (B11128) analogs, which share structural similarities with pyrimidine nucleosides, have been shown to possess immunomodulatory properties that contribute to their antiviral activity. embopress.org Preclinical studies could investigate whether 5-Ethyl-2-(piperazin-1-yl)pyrimidine, alone or in combination with known immunomodulators, can enhance the host immune response against pathogens or cancer cells.

Table 2: Preclinical Combination Strategies for Pyrimidine-Based Compounds

| Combination Partner | Rationale | Potential Therapeutic Area | Preclinical Models |

| Nucleoside Analogues | Synergistic inhibition of viral replication by targeting both host and viral machinery. nih.govnih.govnews-medical.net | Viral Infections | In vitro viral replication assays, animal models of viral disease. |

| Chemotherapeutic Agents | Sensitization of cancer cells to chemotherapy by targeting metabolic dependencies. | Cancer | Cancer cell line viability assays, xenograft models. |

| Immunomodulators | Enhancement of the host immune response to infection or cancer. | Viral Infections, Cancer | In vitro immune cell activation assays, syngeneic tumor models. |

Advanced Drug Delivery System Concepts (Preclinical focus)

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at a sufficient concentration and for an adequate duration. Advanced drug delivery systems offer a means to overcome pharmacokinetic challenges such as poor solubility, rapid metabolism, and off-target toxicity. For 5-Ethyl-2-(piperazin-1-yl)pyrimidine, the exploration of such systems in preclinical settings is a proactive step towards clinical success.

Liposomal formulations are a well-established approach to improve the delivery of both hydrophobic and hydrophilic drugs. By encapsulating the drug within a lipid bilayer, liposomes can enhance solubility, protect the drug from degradation, and modify its pharmacokinetic profile. Preclinical studies with other pyrimidine-based compounds have demonstrated the feasibility of liposomal delivery to improve their anticancer activity.

Nanoparticles represent a versatile platform for targeted drug delivery. Polymeric nanoparticles, lipid nanoparticles, and other nanocarriers can be engineered to control the release of the encapsulated drug, target specific tissues or cells, and improve bioavailability. mdpi.comnih.gov For instance, piperazine-derived lipid nanoparticles have been successfully used to deliver mRNA to immune cells in vivo. rsc.org Preclinical development of nanoparticle formulations for 5-Ethyl-2-(piperazin-1-yl)pyrimidine could involve characterizing their physicochemical properties, drug loading and release kinetics, and evaluating their efficacy and biodistribution in animal models.

Prodrug strategies involve the chemical modification of the active drug to create an inactive precursor that is converted to the active form in the body. This approach can be used to improve solubility, permeability, and oral bioavailability. For a pyrimidine-based Aurora kinase inhibitor, a prodrug strategy resulted in an 8-fold higher oral bioavailability in mice. acs.org The design and preclinical evaluation of prodrugs of 5-Ethyl-2-(piperazin-1-yl)pyrimidine could be a valuable strategy to enhance its drug-like properties.

Table 3: Preclinical Evaluation of Advanced Drug Delivery Systems

| Delivery System | Key Preclinical Assessments | Potential Advantages for 5-Ethyl-2-(piperazin-1-yl)pyrimidine |

| Liposomes | Formulation stability, particle size and charge, encapsulation efficiency, in vitro drug release, in vivo pharmacokinetics and efficacy. | Improved solubility, reduced toxicity, enhanced circulation time. |

| Nanoparticles | Physicochemical characterization, drug loading capacity, release profile, cellular uptake, in vivo biodistribution and therapeutic efficacy. | Targeted delivery to specific tissues, controlled release, potential for overcoming drug resistance. mdpi.comnih.gov |

| Prodrugs | Chemical stability, conversion to active drug in vitro and in vivo, pharmacokinetic profile compared to the parent drug, in vivo efficacy. | Enhanced oral bioavailability, improved solubility and permeability. acs.org |

Challenges and Opportunities in the Translational Path from Preclinical Discovery

The transition of a drug candidate from preclinical discovery to clinical trials is a critical and often challenging phase. A thorough understanding of the potential hurdles and strategic planning to address them can significantly increase the probability of success.

A major challenge in drug development is ensuring that the preclinical models used to evaluate efficacy are representative of the human disease. For antiviral therapies, this involves using relevant cell lines and animal models that accurately mimic the viral life cycle and pathogenesis in humans. For cancer, xenograft and patient-derived xenograft (PDX) models are valuable tools, but they may not fully capture the complexity of the tumor microenvironment and the human immune system. The opportunity lies in the development and utilization of more sophisticated preclinical models, such as humanized mice and organoid cultures, to improve the predictive value of preclinical efficacy studies.

Pharmacokinetics and toxicology are critical aspects of the preclinical data package. Unfavorable pharmacokinetic properties, such as poor oral bioavailability or rapid clearance, can limit the therapeutic potential of a compound. Similarly, unforeseen toxicity can lead to the termination of a drug development program. Comprehensive preclinical pharmacokinetic and toxicology studies in multiple animal species are essential to identify a safe and effective starting dose for human trials. The opportunity here is to employ early ADMET screening and predictive modeling to identify and mitigate potential liabilities in the lead optimization phase.

The manufacturing of the drug substance and drug product for clinical trials must adhere to Good Manufacturing Practice (GMP) guidelines. Scaling up the synthesis of a complex molecule like 5-Ethyl-2-(piperazin-1-yl)pyrimidine can present chemical and logistical challenges. Early collaboration with process chemists and formulation scientists is crucial to develop a robust and scalable manufacturing process.

Finally, a clear regulatory strategy is essential for navigating the complex process of obtaining approval for clinical trials. This includes engaging with regulatory agencies, such as the FDA, to discuss the preclinical data and the design of the first-in-human studies.

Q & A

Q. What are the optimized synthetic routes for 5-Ethyl-2-(piperazin-1-yl)pyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a halogenated pyrimidine (e.g., 2-chloro-5-ethylpyrimidine) and piperazine. Key steps include:

- Chlorination : Using POCl₃ in DMF at 0–60°C to generate reactive intermediates .

- Coupling : Reacting with piperazine in the presence of K₂CO₃ in DMF at 80°C to improve nucleophilicity .

- Purification : Ethanol/water (4:1 v/v) reflux for recrystallization .

Yield optimization requires controlled stoichiometry (e.g., 4.00 equiv. POCl₃) and solvent selection (DMF enhances solubility, while EtOH aids crystallization).

Q. Which characterization techniques are critical for confirming the structure and purity of 5-Ethyl-2-(piperazin-1-yl)pyrimidine?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ethyl (-CH₂CH₃) and piperazine (N-CH₂) substituents.

- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₆N₆).

- X-ray Crystallography : Resolve stereochemistry, as demonstrated for analogous piperazinyl-pyrimidines .

- HPLC : Purity assessment using C18 columns and ammonium acetate buffer (pH 6.5) .

Q. How can researchers mitigate impurities during synthesis, such as di-substituted byproducts?

- Methodological Answer : Common impurities include bis-pyrimidinylpiperazines (e.g., 2,2'-(piperazine-1,4-diyl)dipyrimidine) . Mitigation strategies:

- Stepwise Monitoring : Use TLC or HPLC to track reaction progress.

- Selective Solvents : Ethanol/water mixtures preferentially crystallize the target compound .

- Chromatography : Silica gel column chromatography with gradient elution (e.g., CH₂Cl₂:MeOH 95:5 to 85:15) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of 5-Ethyl-2-(piperazin-1-yl)pyrimidine derivatives?

- Methodological Answer :

- Substituent Variation : Modify the ethyl group (e.g., cyclopropyl, fluorinated chains) and piperazine substituents (e.g., sulfonated benzylidine) to assess bioactivity .

- Biological Assays : Test against target enzymes (e.g., acetylcholinesterase) using fluorometric or colorimetric assays .

- Computational Modeling : Molecular docking (e.g., PyMOL, AutoDock) to predict binding affinities to receptors like BuChE (PDB: 5K5E) .

Q. What advanced analytical methods are suitable for resolving stability issues of 5-Ethyl-2-(piperazin-1-yl)pyrimidine under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C .

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed piperazine rings or oxidized pyrimidine cores) .

- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life .

Q. How can contradictory data on synthetic yields or biological activity be systematically analyzed?

- Methodological Answer :

- Meta-Analysis : Compare reaction conditions (e.g., catalysts, solvents) across studies. For example, NH₄OAc in glacial AcOH increases cyclization efficiency in related pyrimidines .

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, molar ratios) affecting yield .

- Statistical Validation : Apply ANOVA to assess significance of observed bioactivity differences in SAR studies .

Q. What methodologies are recommended for studying the compound’s interaction with biological membranes or proteins?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.